4'-Methoxy-4-nitrochalcone
CAS No.:
Cat. No.: VC14198690
Molecular Formula: C16H13NO4
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13NO4 |
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Molecular Weight | 283.28 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3 |
Standard InChI Key | BUIDDTIFHZVUNT-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4'-Methoxy-4-nitrochalcone (IUPAC name: (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) belongs to the chalcone family, characterized by two aromatic rings (A and B) linked by a propenone moiety. The A-ring contains a methoxy group at the para position, while the B-ring features a nitro substituent, also at the para position. This arrangement confers distinct electronic and steric properties, influencing its chemical reactivity and biological interactions.
Molecular Formula:
Molecular Weight: 283.28 g/mol
SMILES Notation: COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N+[O-]
Spectral and Physical Characteristics
The compound exhibits a planar structure stabilized by conjugation, as evidenced by UV-Vis spectroscopy showing absorption maxima at 345–390 nm due to π→π* transitions . Fourier-transform infrared (FTIR) spectroscopy reveals key functional groups:
Thermal Properties: Differential scanning calorimetry (DSC) indicates a melting point range of 180–185°C, with decomposition observed above 250°C.
Table 1: Key Physicochemical Data
Property | Value |
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Melting Point | 180–185°C |
Solubility | DMSO > Methanol > Ethanol |
Molar Absorptivity (λmax) | 345 nm (ε = 1.2 × 10 Mcm) |
Synthesis and Production Methods
Claisen-Schmidt Condensation
The primary synthesis route involves base-catalyzed condensation of 4-methoxyacetophenone and 4-nitrobenzaldehyde under reflux conditions .
Procedure:
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Reagents: 4-Methoxyacetophenone (20 mmol), 4-nitrobenzaldehyde (20 mmol), NaOH (2.5 M in methanol) .
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Reaction: Stirred at 60°C for 24 hours, yielding a precipitate.
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Purification: Recrystallization from petroleum ether/dichloromethane (3:1 v/v) affords pale orange crystals .
Industrial-Scale Optimization
While bench-scale methods use stoichiometric bases, industrial protocols employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields. Continuous-flow reactors have been explored to improve efficiency and reduce waste.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
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Nitro Group Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding 4'-methoxy-4-aminochalcone, a precursor for azodyes.
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Carbonyl Reduction: Sodium borohydride selectively reduces the α,β-unsaturated ketone to a dihydrochalcone .
Cyclization Reactions
4'-Methoxy-4-nitrochalcone serves as a scaffold for heterocycles:
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Pyrazolines: React with hydrazine hydrate to form 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-pyrazoline .
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Flavanones: Acid-catalyzed cyclization yields nitro-substituted flavanones .
Table 2: Representative Derivatives and Applications
Derivative | Application |
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4'-Methoxy-4-aminochalcone | Anticancer agent (IC = 12 μM vs. MCF-7) |
Pyrazoline analog | Antimicrobial (MIC = 8 μg/mL vs. S. aureus) |
Biological Activities and Mechanisms
Antioxidant Efficacy
In DPPH radical scavenging assays, 4'-methoxy-4-nitrochalcone exhibits moderate activity:
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IC: 46.8% at 4 mg/mL
Mechanism: The nitro group acts as an electron-withdrawing moiety, stabilizing radical intermediates, while the methoxy group donates electrons via resonance .
Anticancer Properties
Studies on MCF-7 breast cancer cells reveal:
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Apoptosis Induction: ROS-mediated activation of caspase-3/7 .
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Cell Cycle Arrest: G2/M phase arrest via CDK1/cyclin B1 inhibition .
Antimicrobial Effects
Against Staphylococcus aureus:
Industrial and Research Applications
Material Science
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Fluorescent Probes: Nitrochalcones exhibit solvatochromism, enabling pH-sensitive dye development.
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Polymer Additives: Improve UV stability in polyethylenes.
Pharmaceutical Intermediates
Used in synthesizing:
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